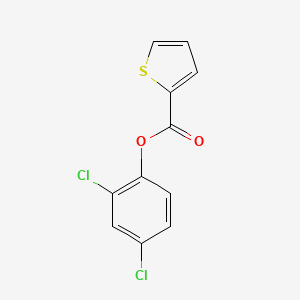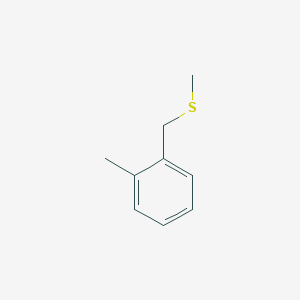
Methyl 2-methylbenzyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methylbenzyl sulfide is an organic compound with the molecular formula C9H12S. It is a sulfide derivative where a methyl group is attached to the benzyl position of a toluene molecule. This compound is part of a broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methylbenzyl sulfide can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzyl chloride with sodium methylthiolate in an organic solvent such as dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using transition metal catalysts can also be employed to facilitate the formation of the sulfide bond under milder conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylbenzyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Substitution: The benzyl position is reactive towards nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide and potassium permanganate are used under acidic or basic conditions to achieve oxidation.
Substitution: Bromine or N-bromosuccinimide (NBS) is used for bromination reactions, typically under radical conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed during oxidation reactions.
Substitution: Brominated derivatives are the primary products of substitution reactions.
Scientific Research Applications
Methyl 2-methylbenzyl sulfide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Mechanism of Action
The mechanism by which methyl 2-methylbenzyl sulfide exerts its effects involves its interaction with various molecular targets. In biological systems, it may participate in sulfur transfer reactions and interact with enzymes involved in sulfur metabolism. The compound’s reactivity towards oxidation and substitution reactions also underpins its chemical behavior and applications .
Comparison with Similar Compounds
Similar Compounds
Benzyl sulfide: Similar structure but lacks the methyl group at the benzyl position.
Methyl benzyl sulfide: Similar but with a different substitution pattern on the benzene ring.
Dibenzyl sulfide: Contains two benzyl groups attached to the sulfur atom.
Uniqueness
Methyl 2-methylbenzyl sulfide is unique due to the presence of the methyl group at the benzyl position, which influences its reactivity and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Properties
CAS No. |
5925-79-1 |
|---|---|
Molecular Formula |
C9H12S |
Molecular Weight |
152.26 g/mol |
IUPAC Name |
1-methyl-2-(methylsulfanylmethyl)benzene |
InChI |
InChI=1S/C9H12S/c1-8-5-3-4-6-9(8)7-10-2/h3-6H,7H2,1-2H3 |
InChI Key |
YBVQXWLUJTZFON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


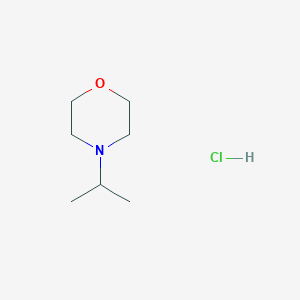
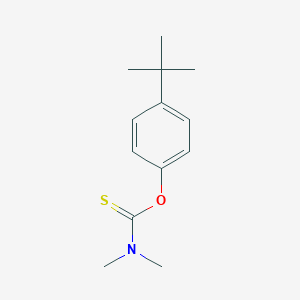
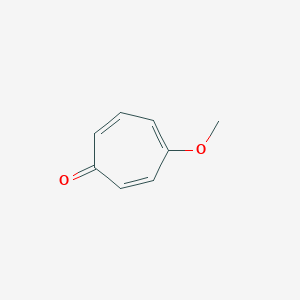
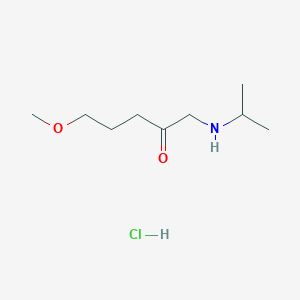
![Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate](/img/structure/B14723333.png)
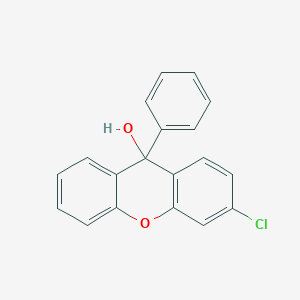
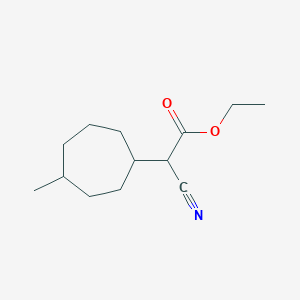
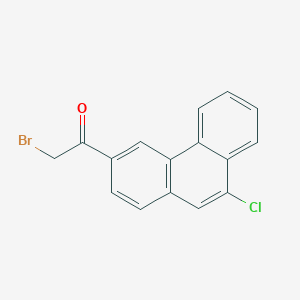


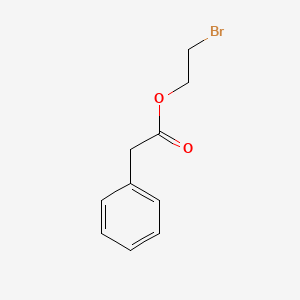
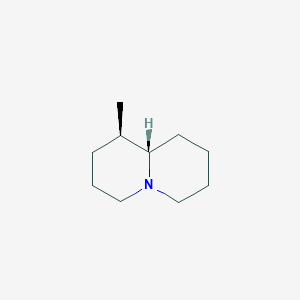
![4-(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)butanoic acid](/img/structure/B14723385.png)
